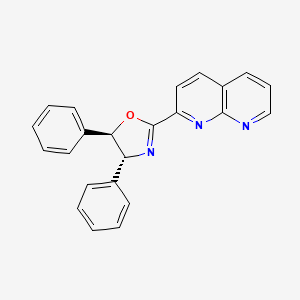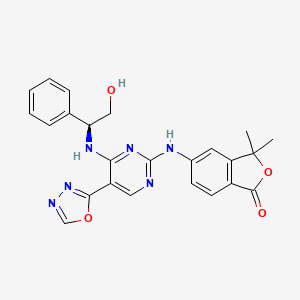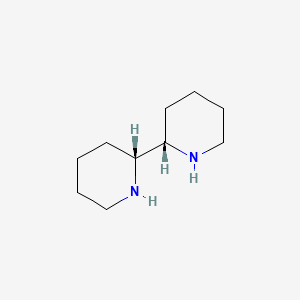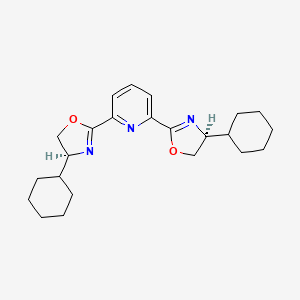![molecular formula C16H17N3O B8193475 (R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8193475.png)
(R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound that features a bipyridine moiety and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using transition metal-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Oxazoline Ring Formation: The oxazoline ring is formed by the cyclization of an amino alcohol with a carboxylic acid derivative. This step often involves the use of dehydrating agents such as thionyl chloride or phosphorus trichloride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of ®-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an amino alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols, under conditions facilitated by catalysts like palladium or copper.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amino alcohols.
Substitution: Various bipyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Coordination Chemistry: It serves as a building block for the synthesis of coordination complexes with transition metals.
Biology
Biomolecular Interactions: The compound can be used to study interactions with biomolecules, such as proteins and nucleic acids.
Medicine
Drug Development:
Industry
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ®-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The bipyridine moiety acts as a chelating ligand, while the oxazoline ring provides additional steric and electronic effects that enhance the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole: The enantiomer of the compound, with similar properties but different enantioselectivity.
2,2’-Bipyridine: A simpler bipyridine compound without the oxazoline ring.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 4,4’ positions.
Uniqueness
®-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both bipyridine and oxazoline moieties. This combination imparts distinct steric and electronic properties, making it highly effective in asymmetric catalysis and coordination chemistry.
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11(2)15-10-20-16(19-15)14-8-5-7-13(18-14)12-6-3-4-9-17-12/h3-9,11,15H,10H2,1-2H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIVESGJHMMFLR-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8193395.png)

![2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride](/img/structure/B8193409.png)
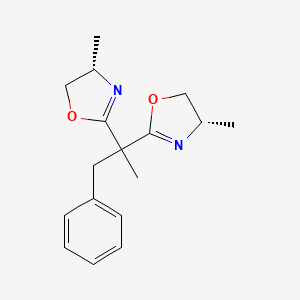

![(3AR,8aS)-2-([2,2'-bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8193446.png)
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8193448.png)
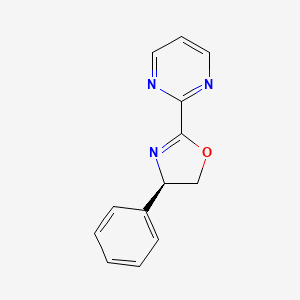

![1-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B8193489.png)
